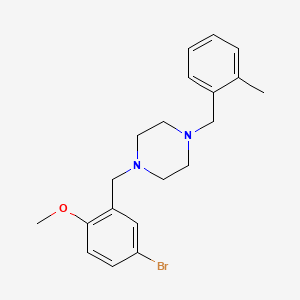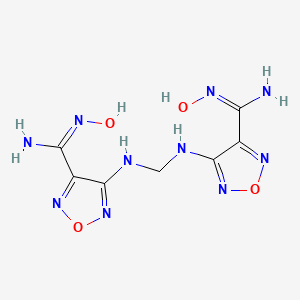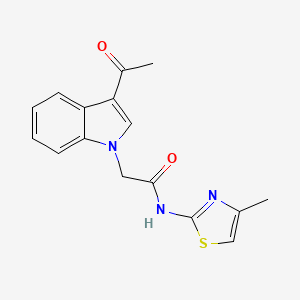
1-(3-fluorobenzyl)-4-(4-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-4-(4-methylcyclohexyl)piperazine (also known as Flephedrone) is a synthetic compound that belongs to the class of piperazine derivatives. Flephedrone is a psychoactive drug that has gained popularity among recreational drug users due to its stimulant and euphoric effects. However, the scientific community has also shown interest in Flephedrone due to its potential therapeutic applications and its unique chemical structure that makes it a useful tool in biochemical research.
Aplicaciones Científicas De Investigación
Flephedrone has been used in various scientific studies due to its unique chemical structure and its potential therapeutic applications. One of the main areas of research involving Flephedrone is its potential as a treatment for depression and anxiety disorders. Studies have shown that Flephedrone has antidepressant and anxiolytic effects in animal models, and it may be a promising alternative to traditional antidepressant drugs.
Mecanismo De Acción
The exact mechanism of action of Flephedrone is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant and euphoric effects observed in recreational drug users. Flephedrone may also interact with other neurotransmitter systems, such as the serotonin system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Flephedrone has a range of biochemical and physiological effects, depending on the dose and route of administration. In recreational drug users, Flephedrone can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and sociability. In animal models, Flephedrone has been shown to increase locomotor activity and produce rewarding effects, similar to other stimulant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flephedrone has several advantages as a tool in biochemical research. Its unique chemical structure and mechanism of action make it a useful tool for studying the dopamine and norepinephrine systems in the brain. Flephedrone is also relatively easy to synthesize, and the starting materials are readily available. However, Flephedrone is a controlled substance in many countries, and its use in research may be restricted. Additionally, the potential for abuse and addiction may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research involving Flephedrone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of Flephedrone in humans. Another area of research is the development of analogs of Flephedrone with improved therapeutic properties and reduced potential for abuse. Additionally, studies are needed to better understand the long-term effects of Flephedrone use on the brain and body.
Métodos De Síntesis
The synthesis of Flephedrone involves the reaction of 1-(3-fluorophenyl)propan-2-amine with 4-methylcyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then subjected to a reductive amination reaction with piperazine to yield Flephedrone. The synthesis of Flephedrone is relatively simple, and the starting materials are readily available, making it an attractive target for illicit drug manufacturers.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2/c1-15-5-7-18(8-6-15)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAFKASHJUSMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B6029885.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)
![N-(4-chlorophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6029898.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)

![1-benzyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6029932.png)
![N-ethyl-2-[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide](/img/structure/B6029937.png)
![6-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6029944.png)

![(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6029958.png)

![6-(3-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6029962.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6029965.png)
